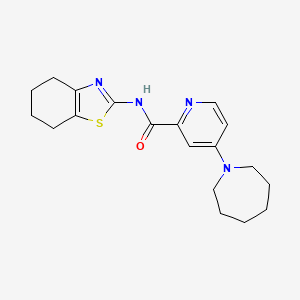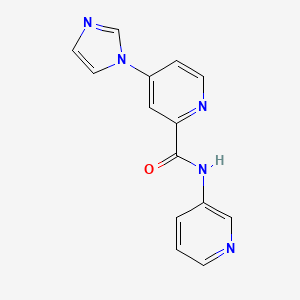![molecular formula C18H28N2O3S2 B6506281 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421524-16-4](/img/structure/B6506281.png)
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, also known as DMTS, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-159°C. DMTS is a sulfonamide derivative and is structurally similar to other compounds such as benzene sulfonamides, thioamides, and thiazoles. DMTS is used in a variety of scientific applications due to its ability to act as a catalyst for a variety of chemical reactions. It has also been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and nucleosides.
科学的研究の応用
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. This compound has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. This compound has also been used in the synthesis of a variety of materials, including ceramics and semiconductors.
作用機序
The mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is still not fully understood. However, it is believed to act as a catalyst for a variety of chemical reactions. This compound is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antifungal activity against a variety of fungi. In addition, this compound has been shown to have anti-inflammatory activity, as well as antioxidant activity.
実験室実験の利点と制限
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize, and it can be used in a variety of reactions. However, the mechanism of action of this compound is still not fully understood, and it is not always easy to predict the outcome of a reaction. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.
将来の方向性
There are a variety of future directions for research involving 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. One possible direction is to further investigate the mechanism of action of this compound. This could include studying the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants, as well as investigating the role of other factors such as pH and temperature on the reaction. Another possible direction is to investigate the synthesis of other compounds using this compound as a catalyst. Finally, further research could be done to investigate the potential therapeutic uses of this compound, such as its antimicrobial, antifungal, and anti-inflammatory activities.
合成法
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be synthesized from a variety of starting materials including 2,5-dimethylbenzenesulfonyl chloride, morpholine, and thiophene. The synthesis of this compound begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride and morpholine to form an intermediate compound. This intermediate compound is then reacted with thiophene to form the final product, this compound. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran. The reaction is typically performed at room temperature, although temperatures up to 100°C can be used to accelerate the reaction.
特性
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-15-4-5-16(2)18(12-15)25(21,22)20-6-3-11-24-14-17(20)13-19-7-9-23-10-8-19/h4-5,12,17H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCAWOMYAWHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)